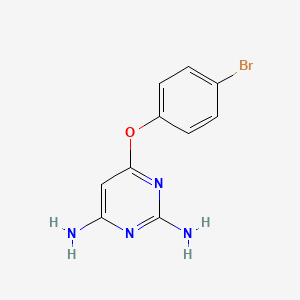![molecular formula C12H13FO4S B12932555 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] is an organic compound with the molecular formula C10H9FO3S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a spiro structure that includes an indene and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with a suitable reagent to introduce the methylsulfonyl group. This intermediate is then subjected to cyclization reactions to form the spiro structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methylsulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one
- 4-Fluoro-7-(methylsulfonyl)-1-indanone
- 4-Fluoro-7-methanesulfonyl-2,3-dihydro-1H-inden-1-one
Uniqueness
What sets 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] apart from similar compounds is its spiro structure, which imparts unique steric and electronic properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H13FO4S |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
7-fluoro-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane] |
InChI |
InChI=1S/C12H13FO4S/c1-18(14,15)10-3-2-9(13)8-4-5-12(11(8)10)16-6-7-17-12/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
YTDWKYGARUAMMW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)F)CCC23OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


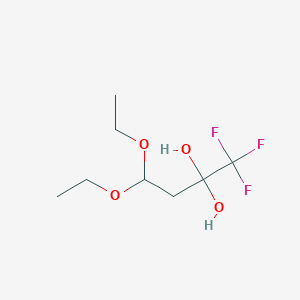
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

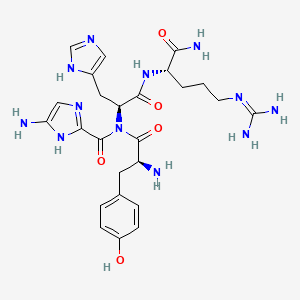

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
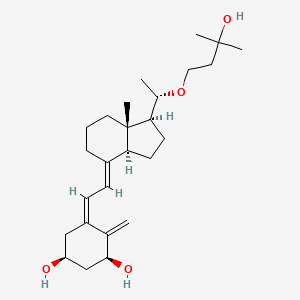
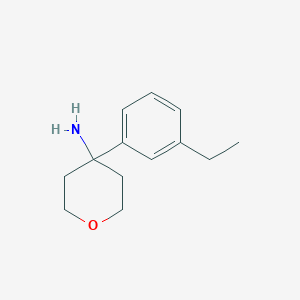
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
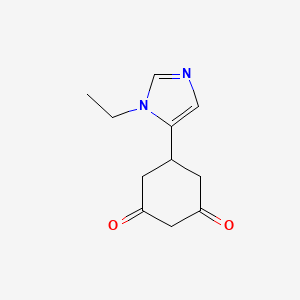
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
